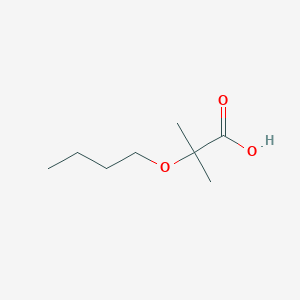

2-Butoxy-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

62467-23-6 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-butoxy-2-methylpropanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-5-6-11-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |

InChI Key |

WBWRBVHCMUPBLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butoxy 2 Methylpropanoic Acid and Its Precursors

Strategies for Carbon-Oxygen Bond Formation at the Alpha-Position

The crucial step in the synthesis of 2-Butoxy-2-methylpropanoic acid is the formation of the ether bond at the sterically hindered tertiary α-carbon. The Williamson ether synthesis stands as a fundamental and widely employed method for this transformation. prepchem.comyoutube.com

Etherification Approaches to Incorporate the Butoxy Moiety

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. prepchem.com In the context of synthesizing this compound, the hydroxyl group of a 2-hydroxy-2-methylpropanoic acid derivative acts as the alcohol component. Due to the presence of the acidic carboxylic acid proton, it is necessary to first protect the carboxyl group to prevent unwanted side reactions with the base used to form the alkoxide. A common strategy is to convert the carboxylic acid to an ester, such as a methyl or ethyl ester.

Esterification of the Precursor: 2-hydroxy-2-methylpropanoic acid is first converted to its corresponding ester, for instance, methyl 2-hydroxy-2-methylpropanoate. This reaction is typically acid-catalyzed.

Alkoxide Formation: The hydroxyl group of the methyl 2-hydroxy-2-methylpropanoate is then deprotonated using a strong base to form the corresponding alkoxide.

Nucleophilic Substitution (SN2 Reaction): The generated alkoxide then acts as a nucleophile and reacts with a butyl halide (e.g., n-butyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage, yielding methyl 2-butoxy-2-methylpropanoate. masterorganicchemistry.com

Hydrolysis (Deprotection): Finally, the methyl ester is hydrolyzed under basic or acidic conditions to yield the target compound, this compound.

The choice of reactants for the Williamson ether synthesis is critical to maximize the yield of the desired ether and minimize side reactions, such as elimination. For the synthesis of this compound, the preferred pathway involves the reaction of the alkoxide derived from a 2-hydroxy-2-methylpropanoate ester with a primary alkyl halide like n-butyl bromide. chemicalforums.com The alternative, reacting a butoxide with a 2-bromo-2-methylpropanoate (B8525525) ester, is less favorable due to the tertiary nature of the alkyl halide, which would predominantly lead to elimination products. masterorganicchemistry.com

Stereoselective Synthetic Pathways to this compound

Currently, there is limited specific information available in the scientific literature regarding the stereoselective synthesis of this compound. The α-carbon of this molecule is a quaternary stereocenter, and creating such centers with high enantioselectivity presents a significant synthetic challenge.

General strategies for the asymmetric synthesis of α-alkoxy carboxylic acids often involve the use of chiral auxiliaries or catalysts. For instance, stereoselective alkylation of an enolate derived from a chiral ester of 2-hydroxy-2-methylpropanoic acid could potentially be explored. Another approach could involve the asymmetric hydroxylation of a suitable precursor followed by etherification. However, specific protocols and their effectiveness for this particular target molecule have not been extensively documented. Research into the stereoselective synthesis of related α-substituted carboxylic acids is an active area of investigation. researchgate.netelsevierpure.com

Carboxyl Group Functionalization Techniques

Common ester protecting groups include:

Methyl or Ethyl Esters: These are readily formed and can be hydrolyzed under standard acidic or basic conditions.

Benzyl (B1604629) Esters: These offer the advantage of being removable under neutral conditions via hydrogenolysis, which can be beneficial if other functional groups in the molecule are sensitive to acid or base.

tert-Butyl Esters: These are stable to basic conditions and can be cleaved under acidic conditions.

The functionalization of the carboxylic acid to its ester derivative is typically achieved by Fischer esterification, reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of the Williamson ether synthesis for preparing this compound can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial to achieve high yields and minimize byproducts.

Key Parameters for Optimization:

| Parameter | Conditions and Impact on Yield |

| Base | Strong, non-nucleophilic bases are preferred for alkoxide formation. Sodium hydride (NaH) is commonly used as it irreversibly deprotonates the alcohol and the byproduct (H₂) is a gas that escapes the reaction mixture. Other bases like potassium tert-butoxide can also be effective. The choice and stoichiometry of the base can influence the rate and completeness of the alkoxide formation. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are generally favored for SN2 reactions. youtube.com These solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to attack the alkyl halide. |

| Temperature | The reaction temperature affects the rate of the SN2 reaction. Generally, Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. prepchem.com Higher temperatures can increase the rate of reaction but may also promote side reactions like elimination, especially with more sterically hindered substrates. |

| Alkylating Agent | A primary alkyl halide, such as n-butyl bromide or n-butyl iodide, is the ideal choice to minimize elimination reactions. Iodides are typically more reactive than bromides. The concentration of the alkylating agent can also be optimized. |

| Phase Transfer Catalysis (PTC) | The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be beneficial, especially in biphasic reaction systems. The catalyst helps to transport the alkoxide from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate. chemicalforums.com |

A typical laboratory synthesis might achieve yields in the range of 50-95%, depending on the successful optimization of these parameters. prepchem.com

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The purification of the synthetic intermediates and the final product, this compound, is essential to obtain a compound of high purity.

Purification of Intermediates (e.g., methyl 2-butoxy-2-methylpropanoate): After the etherification reaction, the crude ester intermediate is typically isolated by an aqueous workup to remove the inorganic salts and any remaining base. The organic layer is then dried and the solvent is removed under reduced pressure. Further purification can be achieved by:

Distillation: If the ester is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification.

Chromatography: Column chromatography on silica (B1680970) gel is a common technique for separating the desired ester from unreacted starting materials and byproducts.

Purification of the Final Compound (this compound): Following the hydrolysis of the ester, the carboxylic acid is typically isolated by acidification of the reaction mixture, which causes the acid to precipitate if it is a solid or to be extracted into an organic solvent if it is a liquid. Common purification methods for carboxylic acids include:

Crystallization: If the carboxylic acid is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.

Extraction: Liquid-liquid extraction can be used to separate the carboxylic acid from impurities. The crude product is dissolved in an organic solvent and washed with water or brine.

Distillation: For liquid carboxylic acids, vacuum distillation can be employed.

The choice of purification method will depend on the physical properties of the compound and the nature of the impurities present.

Chemical Reactivity and Reaction Mechanisms of 2 Butoxy 2 Methylpropanoic Acid

Mechanistic Studies of Carboxylic Acid Group Transformations

The carboxylic acid group in 2-Butoxy-2-methylpropanoic acid undergoes reactions typical of this functional group, such as esterification and decarboxylation.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction proceeds via the Fischer esterification mechanism. quora.com The presence of a bulky tert-butoxy (B1229062) group and a methyl group on the α-carbon can introduce steric hindrance, potentially slowing down the rate of esterification compared to less substituted carboxylic acids. The reaction rate is influenced by temperature, with higher temperatures generally leading to faster formation of the ester. ceon.rs

Decarboxylation: While typical carboxylic acids are resistant to decarboxylation, the presence of specific structural features can facilitate this reaction. For this compound, decarboxylation is not a spontaneous process and generally requires harsh conditions. However, if a β-keto group were present, decarboxylation would occur more readily upon heating through a cyclic transition state. masterorganicchemistry.com The decarboxylation of similar structures, like 2-methyl butanoic acid, can lead to the formation of alkanes such as isobutane. askiitians.com

A comparative table of reaction conditions for these transformations is presented below:

| Transformation | Reagents | Catalyst | Conditions | Product |

| Esterification | Alcohol (e.g., Ethanol) | Strong Acid (e.g., H₂SO₄) | Heat | Ethyl 2-butoxy-2-methylpropanoate |

| Decarboxylation | Heat, Soda-lime | - | High Temperature | Propane + CO₂ |

Investigation of Ether Cleavage and Formation Reactions

The tertiary ether linkage in this compound is susceptible to cleavage under strong acidic conditions. pressbooks.pub The most common reagents for ether cleavage are strong hydrohalic acids like HBr and HI. pressbooks.publibretexts.org

The mechanism of ether cleavage is highly dependent on the structure of the ether. masterorganicchemistry.com For this compound, the ether is tertiary. In the presence of a strong acid, the ether oxygen is protonated, forming a good leaving group. masterorganicchemistry.comyoutube.com Due to the stability of the resulting tertiary carbocation (the tert-butyl cation), the cleavage proceeds through an S_N_1 mechanism. pressbooks.publibretexts.orgyoutube.comlibretexts.org The tert-butyl carbocation is then attacked by the halide nucleophile. The other product is 2-hydroxy-2-methylpropanoic acid.

Under certain conditions, particularly with strong acids that have poorly nucleophilic conjugate bases, an E1 elimination pathway can compete with the S_N_1 reaction, leading to the formation of isobutylene. pressbooks.publibretexts.orglibretexts.org

The formation of this compound would likely involve the reaction of a salt of 2-hydroxy-2-methylpropanoic acid with a tert-butyl halide, or the addition of tert-butanol (B103910) to 2-methylacrylic acid under acidic conditions, though specific synthetic procedures for this compound are not widely documented.

Stereochemical Outcomes of Reactions Involving the Chiral Center at C-2

The C-2 carbon of this compound is a quaternary stereocenter. The stereochemical outcome of reactions at this center is of significant interest in asymmetric synthesis. acs.orgnih.govnih.gov

Reactions that proceed without breaking any of the bonds to the chiral C-2 center will result in the retention of the original stereochemistry. For instance, in the esterification of the carboxylic acid group, the configuration at C-2 remains unchanged.

However, if a reaction involves the breaking of a bond at the C-2 center, the stereochemical outcome depends on the reaction mechanism. lumenlearning.com For example, a hypothetical nucleophilic substitution at the C-2 position that proceeds through an S_N_1 mechanism, involving the formation of a planar carbocation intermediate, would lead to a racemic mixture of products. lumenlearning.com Conversely, an S_N_2 reaction at this center, which is highly unlikely due to the steric hindrance of the quaternary carbon, would theoretically proceed with inversion of configuration. lumenlearning.com The synthesis of molecules with quaternary stereocenters often presents a significant synthetic challenge, requiring stereocontrolled methods. acs.orgnih.govnih.gov

Acid-Catalyzed and Base-Catalyzed Reactions

Acid-Catalyzed Reactions: As discussed, strong acids are key reagents for the cleavage of the ether linkage in this compound via an S_N_1 or E1 mechanism. pressbooks.publibretexts.org The carboxylic acid group can also be involved in acid-catalyzed reactions, most notably Fischer esterification. quora.com The initial step in both cases is the protonation of an oxygen atom, either in the ether or the carbonyl group of the carboxylic acid.

Base-Catalyzed Reactions: The primary reaction involving the carboxylic acid group under basic conditions is deprotonation to form a carboxylate salt. This salt is generally more soluble in water than the parent carboxylic acid. The carboxylate can then act as a nucleophile in subsequent reactions. The ether linkage is generally stable to basic conditions.

A summary of acid and base-catalyzed reactions is provided in the table below:

| Catalyst | Functional Group Involved | Reaction Type | Products |

| Acid (e.g., HBr, HI) | Ether | Cleavage (S_N_1) | 2-Hydroxy-2-methylpropanoic acid + tert-Butyl halide |

| Acid (e.g., H₂SO₄) | Carboxylic Acid | Esterification | Ester + Water |

| Base (e.g., NaOH) | Carboxylic Acid | Deprotonation | Carboxylate Salt + Water |

Thermal and Photochemical Reactivity Profiles

Thermal Reactivity: The thermal stability of this compound is primarily limited by the potential for decarboxylation at high temperatures, as mentioned in section 3.1. The ether linkage is relatively stable to heat in the absence of strong acids.

Derivatives and Analogues of 2 Butoxy 2 Methylpropanoic Acid: Synthesis and Chemical Transformations

Esterification of 2-Butoxy-2-methylpropanoic Acid

The conversion of carboxylic acids to esters is a fundamental and widely utilized transformation in organic synthesis. For this compound, the most common and direct method for esterification is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. quora.com

The general reaction is as follows:

(CH₃)₂C(O-n-Bu)COOH + R'OH ⇌ (CH₃)₂C(O-n-Bu)COOR' + H₂O

The reactivity of this compound in esterification is influenced by steric hindrance around the carbonyl group. The presence of two methyl groups on the α-carbon, in addition to the butoxy group, can slow down the reaction rate compared to less substituted carboxylic acids. ceon.rs However, under appropriate conditions, a variety of esters can be synthesized. For instance, the reaction with simple primary or secondary alcohols will proceed to give the corresponding alkyl 2-butoxy-2-methylpropanoates. The use of bulkier alcohols, such as tert-butanol (B103910), may require more forcing conditions or alternative esterification methods due to increased steric hindrance.

Alternative methods for the esterification of sterically hindered carboxylic acids like this compound include reaction with alkyl halides in the presence of a non-nucleophilic base, or the use of coupling agents that activate the carboxylic acid.

Table 1: Examples of Esterification Products of this compound

| Alcohol (R'OH) | Ester Product Name | Ester Product Structure |

| Methanol (B129727) | Methyl 2-butoxy-2-methylpropanoate | (CH₃)₂C(O-n-Bu)COOCH₃ |

| Ethanol | Ethyl 2-butoxy-2-methylpropanoate | (CH₃)₂C(O-n-Bu)COOCH₂CH₃ |

| Isopropanol (B130326) | Isopropyl 2-butoxy-2-methylpropanoate | (CH₃)₂C(O-n-Bu)COOCH(CH₃)₂ |

Amidation and Peptide Coupling Reactions

The formation of amides from this compound is a key transformation for introducing nitrogen-containing functional groups. Direct reaction of the carboxylic acid with an amine is generally not feasible and requires activation of the carboxyl group. This is commonly achieved using coupling reagents, many of which were originally developed for peptide synthesis. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile. peptide.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization in chiral systems, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.comsigmaaldrich.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate an activated OBt ester. bachem.comsigmaaldrich.com These reagents are known for their high coupling rates and are often used for sterically hindered amino acids, which suggests they would be effective for the sterically hindered this compound. bachem.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very effective and produce activated esters. sigmaaldrich.com HATU is particularly noted for its ability to facilitate difficult couplings with minimal side reactions. peptide.com

The general scheme for amidation using a coupling reagent is:

(CH₃)₂C(O-n-Bu)COOH + R'R''NH + Coupling Reagent → (CH₃)₂C(O-n-Bu)CONR'R'' + Byproducts

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields of the desired amide, even with less reactive amines or when dealing with the steric bulk of this compound.

Halogenation Reactions and Subsequent Derivatizations

The halogenation of carboxylic acids at the α-position is a valuable synthetic transformation. For this compound, which has no α-hydrogens, direct α-halogenation is not possible. However, if we consider a related analogue with an α-hydrogen, such as 2-butoxypropanoic acid, the Hell-Volhard-Zelinskii (HVZ) reaction would be the method of choice for α-bromination or α-chlorination. chemistrysteps.comlibretexts.org This reaction involves treating the carboxylic acid with bromine or chlorine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). chemistrysteps.com

The HVZ reaction proceeds through the formation of an acid halide, which then enolizes. The enol form subsequently reacts with the halogen. chemistrysteps.com The resulting α-halo acid is a versatile intermediate for further synthetic transformations. libretexts.org

For an analogous α-bromo acid, such as 2-bromo-2-butoxypropanoic acid, the bromine atom can be displaced by a variety of nucleophiles in SN2 reactions. libretexts.org This allows for the synthesis of a range of α-substituted carboxylic acids. Examples of subsequent derivatizations include:

Synthesis of α-hydroxy acids: Reaction with aqueous base leads to the formation of the corresponding α-hydroxy carboxylic acid. libretexts.org

Synthesis of α-amino acids: Reaction with ammonia (B1221849) can provide α-amino acids. libretexts.org

Synthesis of other α-substituted acids: Reaction with other nucleophiles, such as cyanide or azide, can introduce other functional groups at the α-position.

Structural Modifications of the Butoxy Side Chain

Modifying the butoxy side chain of this compound can lead to a variety of analogues with different physical and chemical properties. One general approach to synthesizing analogues with different alkoxy groups involves a Williamson ether synthesis-type strategy. This would typically involve the reaction of a suitable α-hydroxy ester, such as ethyl 2-hydroxy-2-methylpropanoate, with an alkyl halide in the presence of a base.

A general synthetic route could be:

Protection of the carboxylic acid: The carboxylic acid group of 2-hydroxy-2-methylpropanoic acid would first be protected, for example, as an ester.

Alkylation of the hydroxyl group: The resulting α-hydroxy ester would then be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide (R-X) to form the ether linkage. This is analogous to the synthesis of 2-butoxynaphthalene (B1668118) where a deprotonated naphthol acts as the nucleophile. youtube.com

Deprotection of the carboxylic acid: Finally, hydrolysis of the ester group would yield the desired 2-alkoxy-2-methylpropanoic acid.

This approach allows for the introduction of a wide variety of alkyl and substituted alkyl groups in place of the butoxy group. For example, using different alkyl bromides (e.g., ethyl bromide, propyl bromide, benzyl (B1604629) bromide) would yield the corresponding 2-ethoxy, 2-propoxy, and 2-benzyloxy analogues.

Table 2: Examples of Analogues with Modified Alkoxy Side Chains

| Alkylating Agent (R-X) | Resulting Analogue |

| Ethyl bromide | 2-Ethoxy-2-methylpropanoic acid |

| Propyl iodide | 2-Propoxy-2-methylpropanoic acid |

| Benzyl chloride | 2-Benzyloxy-2-methylpropanoic acid |

Synthesis and Reactivity of Chiral Analogues

The introduction of chirality into molecules can have a profound impact on their biological activity and chemical properties. While this compound itself is achiral, its analogues can be made chiral. For example, replacing one of the methyl groups on the α-carbon with a different substituent would create a chiral center.

The synthesis of such chiral analogues can be achieved through several strategies, including:

Asymmetric alkylation: Starting with a chiral precursor, such as a chiral derivative of 2-butoxypropanoic acid, enantioselective alkylation can be used to introduce the second substituent at the α-position in a stereocontrolled manner. Phase-transfer catalysis is a known method for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters and could be adapted for this purpose. researchgate.net

Resolution of racemates: A racemic mixture of a chiral analogue can be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. nih.gov These diastereomeric salts can then be separated by crystallization, followed by regeneration of the enantiomerically pure carboxylic acid.

Asymmetric synthesis: Utilizing chiral catalysts or auxiliaries can direct the formation of one enantiomer over the other.

The reactivity of these chiral analogues would be similar to their achiral counterparts in terms of the functional group transformations discussed earlier (esterification, amidation, etc.). However, their chiroptical properties and interactions with other chiral molecules, such as enzymes or chiral stationary phases in chromatography, would be distinct for each enantiomer. Chiral α-alkoxy carboxylic acids have been explored as chiral solvating agents for the determination of enantiomeric excess of amines by NMR spectroscopy, highlighting a potential application for chiral analogues of this compound. nih.gov

Advanced Analytical Characterization Methodologies for 2 Butoxy 2 Methylpropanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their functional groups, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Research

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments and their neighboring protons. Key expected signals include:

A broad singlet for the acidic proton of the carboxylic acid group.

Signals corresponding to the butoxy group: a triplet for the terminal methyl protons, a multiplet for the adjacent methylene (B1212753) protons, another multiplet for the next methylene group, and a triplet for the methylene group attached to the ether oxygen.

A singlet for the two equivalent methyl groups attached to the quaternary carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info For 2-Butoxy-2-methylpropanoic acid, distinct signals would be expected for:

The carbonyl carbon of the carboxylic acid.

The quaternary carbon atom.

The two equivalent methyl carbons attached to the quaternary carbon.

The four distinct carbons of the butoxy group.

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the nearby oxygen atoms of the ether and carboxylic acid functional groups. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| Carboxylic Acid (-COOH) | > 10.0 | ~180-185 | Singlet (broad) |

| Quaternary Carbon (-C(CH₃)₂) | - | ~75-85 | - |

| Gem-dimethyl (-C(CH₃)₂) | ~1.2-1.5 | ~20-25 | Singlet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~3.4-3.6 | ~65-70 | Triplet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.5-1.7 | ~30-35 | Multiplet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.3-1.5 | ~18-22 | Multiplet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~0.9-1.0 | ~13-15 | Triplet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. docbrown.info

For this compound (C₈H₁₆O₃), the molecular weight is 160.21 g/mol . In an MS experiment, the molecule would be ionized to form a molecular ion [M]⁺. The high-resolution mass spectrum would show the molecular ion peak, confirming the elemental composition.

The fragmentation of the molecular ion provides structural clues. Key fragmentation pathways for this compound would likely involve:

Loss of the butoxy group.

Loss of the carboxylic acid group.

Cleavage of the butyl chain at various points.

Loss of a methyl group.

The most abundant ion in the spectrum is known as the base peak, and all other peak intensities are measured relative to it. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z Value | Possible Neutral Loss |

| [M-CH₃]⁺ | [C₇H₁₃O₃]⁺ | 145 | CH₃• |

| [M-COOH]⁺ | [C₇H₁₅O]⁺ | 115 | •COOH |

| [M-C₄H₉O]⁺ | [C₄H₇O₂]⁺ | 87 | C₄H₉O• (Butoxy radical) |

| [C₄H₉]⁺ | Butyl cation | 57 | C₄H₇O₃• |

| [C(CH₃)₂COOH]⁺ | Isobutyric acid cation | 87 | C₄H₉• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. docbrown.infodocbrown.info

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration in a carboxylic acid, broadened due to hydrogen bonding. docbrown.infodocbrown.info

C-H Stretch: Absorptions between 3000 and 2850 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl groups (methyl and methylene).

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid. docbrown.info

C-O Stretch: The spectrum would also feature C-O stretching vibrations. One band, typically around 1300-1200 cm⁻¹, would correspond to the C-O stretch of the carboxylic acid, while another, around 1150-1050 cm⁻¹, would correspond to the C-O stretch of the ether linkage.

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule as a whole. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl Groups | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Ether | C-O Stretch | 1150 - 1050 | Strong |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for separating components of a mixture and for determining the concentration and purity of a compound.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds without decomposition. nih.gov For the analysis of carboxylic acids like this compound, which have limited volatility and can interact with the GC column, derivatization is often necessary. cdc.gov This process converts the analyte into a more volatile and less polar derivative.

A common approach involves esterification to form, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. cdc.gov Headspace GC-MS is another approach for analyzing volatile organic compounds present in a sample. upc.edu

Table 4: Typical Gas Chromatography Method Parameters for Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., SE-54, DB-5) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temp 40-60°C, ramp to 250-300°C |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Derivatization Agent | Diazomethane, BSTFA (for TMS ethers) |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. pensoft.net It is particularly well-suited for analyzing carboxylic acids like this compound without the need for derivatization. cdc.gov

A common mode for this type of analysis is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. pensoft.net Detection is typically achieved using an ultraviolet (UV) detector, as the carboxyl group provides some UV absorbance, or a mass spectrometer for greater sensitivity and specificity. HPLC is an excellent method for assessing the purity of this compound and for quantifying it in various matrices. pensoft.net

Table 5: Typical High-Performance Liquid Chromatography Method Parameters for Analysis

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and/or Methanol (B129727) with acidified water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV/Vis (e.g., at 210-225 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 5 - 20 µL |

Advanced Chiral Separation Techniques

The successful enantioseparation of this compound relies on the formation of transient diastereomeric complexes with a chiral selector. This can be achieved using a chiral stationary phase (CSP) in chromatography or a chiral additive in the mobile phase or background electrolyte. The choice of technique and specific conditions depends on the physicochemical properties of the analyte and the desired analytical outcome, such as analytical quantification or preparative isolation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. For acidic compounds like this compound, polysaccharide-based chiral stationary phases are often the first choice due to their broad applicability and high success rates.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including carboxylic acids. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.

For the separation of compounds structurally similar to this compound, such as other 2-arylpropionic acids, columns like Chiralpak® AD-H (amylose-based) and Chiralcel® OJ-H (cellulose-based) have been used effectively. The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The presence of the carboxylic acid group in the analyte is crucial for interaction with the carbamate (B1207046) groups on the surface of the CSP.

Illustrative HPLC Separation Parameters for this compound:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

Protein-Based Chiral Stationary Phases:

Another approach involves the use of protein-based CSPs, such as those containing α1-acid glycoprotein (B1211001) (AGP). These columns operate in reversed-phase mode, using aqueous buffers and organic modifiers. For the separation of the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), a structurally related compound, an Enantiopac (α1-acid glycoprotein) column has been successfully employed. chromatographyonline.com This suggests that a similar strategy could be effective for this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC for chiral separations. It utilizes supercritical carbon dioxide as the main mobile phase component, often mixed with a small amount of an organic modifier, typically an alcohol. SFC offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure.

For chiral carboxylic acids, SFC on polysaccharide-based CSPs is a highly effective technique. Research on the separation of 2,2-dimethyl-3-aryl-propanoic acids has shown that excellent resolution can be achieved without the need for acidic additives in the mobile phase, which is often a requirement in HPLC to suppress the ionization of the carboxylic acid and improve peak shape. chromatographyonline.com The use of methanol as a co-solvent in CO2 has been shown to provide good peak shapes for acidic compounds. chromatographyonline.com

Illustrative SFC Separation Parameters for this compound:

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent consumption. For the enantioseparation of chiral acids, a chiral selector is typically added to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules.

The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. For aryloxyphenoxypropanoic acids, hydroxypropyl-β-cyclodextrin has been successfully used as a chiral selector in the BGE. The degree of separation can be optimized by adjusting the concentration of the cyclodextrin, the pH of the BGE, and the applied voltage.

Illustrative CE Separation Parameters for this compound:

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (B1680970) (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 25 mM Phosphate buffer (pH 7.0) containing 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Computational and Theoretical Studies on 2 Butoxy 2 Methylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and various molecular properties of organic compounds. For 2-Butoxy-2-methylpropanoic acid, methods like the B3LYP functional combined with a suitable basis set (e.g., 6-31G*) can be employed to perform geometry optimization and calculate a range of electronic descriptors.

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's lowest energy conformation. Furthermore, the distribution of electron density can be analyzed through calculations of atomic charges and molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound (Theoretical)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | ~5 - 7 eV | A larger gap suggests higher stability and lower reactivity. |

| Net Atomic Charge on Carbonyl Carbon | +0.4 to +0.6 e | Highlights the electrophilic nature of the carbonyl carbon, a key site for nucleophilic attack. |

| Net Atomic Charge on Ether Oxygen | -0.3 to -0.5 e | Indicates the nucleophilic character of the ether oxygen. |

Note: These values are hypothetical and represent typical ranges for similar molecules calculated using DFT methods.

Molecular Dynamics Simulations of Conformational Behavior

The flexible butoxy group in this compound suggests a rich conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique to explore this dynamic behavior over time. researchgate.net By simulating the motion of atoms and molecules, MD can provide insights into the preferred conformations and the energy barriers between them. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the potential energy surface of chemical reactions involving this compound. For instance, the esterification reaction to form this molecule from 2-hydroxy-2-methylpropanoic acid and butanol, or the etherification of a suitable precursor, can be investigated. ceon.rsresearchgate.netabo.fi

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. Transition state theory can then be used to estimate the activation energy and reaction rate constants. ceon.rs This type of modeling can help in understanding the reaction mechanism, identifying the rate-determining step, and predicting the feasibility of a synthetic route under different conditions. rsc.orgresearchgate.net For example, modeling could elucidate the role of an acid catalyst in the formation of the ether linkage.

Table 2: Theoretical Activation Energies for Related Reactions (for illustrative purposes)

| Reaction Type | Catalyst | Theoretical Activation Energy (kcal/mol) |

| Esterification of Propanoic Acid with Butanol | Sulfuric Acid | 10 - 15 |

| Etherification of an Alcohol | Acid Catalyst | 20 - 30 |

Note: These are representative values for similar reactions and not specific to this compound.

Spectroscopic Data Prediction and Validation

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the identification of a compound. For this compound, both infrared (IR) and nuclear magnetic resonance (NMR) spectra can be computationally generated.

The vibrational frequencies and their corresponding intensities can be calculated to produce a theoretical IR spectrum. This would be expected to show a characteristic broad O-H stretch for the carboxylic acid group around 2500-3300 cm⁻¹, a strong C=O stretch around 1710-1760 cm⁻¹, and C-O stretching bands for the ether and carboxylic acid groups. openstax.orgpressbooks.publibretexts.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. The ¹H NMR spectrum would be expected to show a downfield singlet for the carboxylic acid proton (around 10-13 ppm), signals for the butoxy group protons, and a singlet for the two methyl groups. openstax.orgpressbooks.publibretexts.org The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of 170-185 ppm. oregonstate.edu

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Theoretical)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | singlet |

| -O-CH ₂-CH₂-CH₂-CH₃ | 3.4 - 3.7 | triplet |

| -O-CH₂-CH ₂-CH₂-CH₃ | 1.5 - 1.7 | multiplet |

| -O-CH₂-CH₂-CH ₂-CH₃ | 1.3 - 1.5 | multiplet |

| -O-CH₂-CH₂-CH₂-CH ₃ | 0.8 - 1.0 | triplet |

| -C(CH ₃)₂- | 1.2 - 1.5 | singlet |

Note: These are estimated chemical shifts based on typical values for similar functional groups.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of alkoxy-2-methylpropanoic acids, where the alkoxy group is varied (e.g., methoxy, ethoxy, propoxy, butoxy), a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, their acidity (pKa) or their rate of esterification.

The development of a QSRR model would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or partial least squares, would then be used to correlate these descriptors with the experimentally determined reactivity. Such a model could then be used to predict the reactivity of other, untested, compounds in the series. mdpi.com

Applications of 2 Butoxy 2 Methylpropanoic Acid As a Chemical Synthon and Intermediate in Advanced Materials and Organic Synthesis

Role in the Construction of Complex Organic Molecules

While detailed research on the specific applications of 2-butoxy-2-methylpropanoic acid in the construction of complex organic molecules is limited, its structure suggests potential as an intermediate. The presence of both a carboxylic acid and a sterically hindered ether group makes it a candidate for incorporation into larger molecular frameworks. For instance, it is listed as a chemical compound in patent literature related to the development of peroxisome proliferator-activated receptor (PPAR) agonists and benzothiophene (B83047) derivatives with potential medicinal uses. google.comgoogle.com However, the specific synthetic routes and the precise role of this compound in these syntheses are not extensively detailed in the available literature.

Use as a Monomer or Precursor in Polymer Chemistry Research

The bifunctional nature of this compound, containing both a carboxylic acid and a butoxy group, makes it an interesting candidate for polymer chemistry. The carboxylic acid can be used for polymerization reactions, while the butoxy group can influence the physical properties of the resulting polymer.

Integration into Dendritic Macromolecules

There is currently no specific research available that details the integration of this compound into dendritic macromolecules. However, the principles of dendrimer synthesis often rely on monomers with multiple reactive sites. While this compound itself does not possess the typical branching functionalities of a classic dendrimer building block, its structural motifs are found in related compounds used in this field. For example, the structurally similar 2,2-bis(hydroxymethyl)propanoic acid is a well-established precursor for the synthesis of polyester-based dendrimers. This suggests that with appropriate modification, derivatives of this compound could potentially be explored in the future for the creation of novel dendritic structures.

Contribution to Linear Polymer Architectures

The scientific literature does not currently provide specific examples of this compound being used to create linear polymer architectures. In theory, as a monofunctional carboxylic acid in terms of typical polymerization reactions like polycondensation, it would act as a chain-terminating agent or could be incorporated as a side chain to modify the properties of a polymer backbone. Its butoxy group could impart hydrophobicity and flexibility to the resulting polymer. Further research would be needed to explore its practical applications in this area.

Application in the Development of Specialty Esters and Amides

The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions to form a variety of specialty esters and amides. These reactions would involve reacting the acid with a range of alcohols or amines, respectively. The resulting esters and amides would incorporate the 2-butoxy-2-methylpropyl group, which could be leveraged to fine-tune properties such as solubility, volatility, and steric hindrance in the final products. While general synthetic methods for these transformations are well-established, specific examples detailing the synthesis and application of esters and amides derived from this compound are not prominent in the current body of scientific literature.

Potential in Catalysis Research as a Ligand or Reagent

There is no available research to suggest that this compound has been investigated or utilized as a ligand or reagent in catalysis research. The molecule does not possess the typical strong coordinating atoms or electronic properties commonly sought in catalyst ligands. While the carboxylic acid group could potentially coordinate to a metal center, its effectiveness would likely be limited. As a reagent, its applications in catalysis have not been explored in published research.

Environmental Chemistry and Biotransformation Pathways of 2 Butoxy 2 Methylpropanoic Acid Non Toxicological Aspects

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key environmental factors driving these processes include sunlight (photolysis), water (hydrolysis), and atmospheric oxidants.

Photolytic and Hydrolytic Transformation Studies

Hydrolysis of esters can be influenced by pH, with rates increasing in basic solutions. oecd.org While 2-Butoxy-2-methylpropanoic acid is a carboxylic acid and not an ester, the stability of its ether bond to hydrolysis is expected to be significant. wikipedia.org

Oxidation Pathways in Atmospheric Chemistry Models

Detailed atmospheric chemistry models specifically for this compound have not been identified in published research. For volatile organic compounds (VOCs), a primary atmospheric degradation pathway is reaction with hydroxyl radicals (•OH). The parent compound, 2-butoxyethanol (B58217), is known to decompose in the atmosphere within a few days, primarily through reactions with oxygen radicals. nih.gov It is plausible that this compound, if it were to volatilize into the atmosphere, would also be susceptible to oxidation by photochemically generated radicals, leading to its degradation. nih.gov

Microbial Biotransformation Studies (Excluding Human/Animal Metabolism)

The biodegradation of glycol ethers and their derivatives has been a subject of scientific investigation, as microorganisms play a crucial role in the environmental breakdown of these compounds.

Enzymatic Pathways in Model Organisms

While direct studies on the enzymatic degradation of this compound are scarce, extensive research on its precursor, 2-butoxyethanol (2-BE), and its primary metabolite, 2-butoxyacetic acid (2-BAA), provides a strong basis for predicting its biotransformation.

Several bacterial strains capable of utilizing 2-butoxyethanol as a sole carbon and energy source have been isolated from various environments, including soil and activated sludge. sigmaaldrich.comresearchgate.net These microorganisms have demonstrated the ability to metabolize 2-BE through an oxidative pathway. The initial step involves the oxidation of the terminal alcohol group of 2-BE to an aldehyde (2-butoxyacetaldehyde), which is then rapidly oxidized to 2-butoxyacetic acid (2-BAA) by alcohol and aldehyde dehydrogenases, respectively. sigmaaldrich.comresearchgate.net

The key step for the complete breakdown is the cleavage of the ether bond in 2-BAA. Studies with gram-negative bacteria, such as various Pseudomonas species, indicate that the degradation proceeds via ether cleavage of 2-BAA, yielding glyoxylate (B1226380) and n-butanol. sigmaaldrich.comnih.gov These smaller molecules can then readily enter central metabolic pathways.

Given its structure, this compound would likely be susceptible to similar enzymatic attack. It is hypothesized that microorganisms capable of degrading 2-BAA could potentially cleave the ether bond of this compound, yielding isobutyric acid and glyoxylic acid. The presence of the additional methyl group on the alpha-carbon might influence the rate of degradation compared to 2-BAA.

A study identified several bacterial strains that completely degrade 2-butoxyethanol, with 2-BAA detected as a key metabolite. sigmaaldrich.comnih.gov These findings suggest a robust enzymatic machinery in these organisms for handling butoxy-containing compounds.

Table 1: Model Organisms Involved in the Degradation of 2-Butoxyethanol

| Microorganism Strain | Source of Isolation | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas putida BOE100 | Biotrickling Filter | Degrades 2-BE; 2-BAA detected as a metabolite. | sigmaaldrich.com |

| Pseudomonas vancouverensis BOE200 | Biotrickling Filter | Degrades 2-BE; 2-BAA detected as a metabolite. | sigmaaldrich.com |

| Hydrogenophaga pseudoflava BOE3 | Biotrickling Filter | Degrades 2-BE; shows growth on 2-BAA. | sigmaaldrich.com |

| Gordonia terrae BOE5 | Forest Soil | Degrades 2-BE; able to degrade nonpolar ethers. | sigmaaldrich.com |

| Cupriavidus oxalaticus BOE300 | Bioscrubber | Degrades 2-BE; shows growth on 2-BAA. | sigmaaldrich.com |

| Pseudomonas sp. | Activated Sludge | Multiple strains isolated capable of degrading 2-BE. | sigmaaldrich.com |

Role in Microbial Fermentation Processes

There is no information available in the reviewed scientific literature regarding a specific role or application of this compound in microbial fermentation processes.

Analytical Methodologies for Detection in Environmental Samples

The detection and quantification of chemical compounds in complex environmental matrices such as water, soil, and air require sensitive and specific analytical methods. While methods specifically validated for this compound are not documented in the available literature, the techniques used for the closely related compounds 2-butoxyethanol and 2-butoxyacetic acid are well-established and would be directly applicable with minor modifications.

The standard and most effective methods involve gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). nih.govresearchgate.net For non-volatile or thermally labile compounds like carboxylic acids, a derivatization step is often required to increase volatility for GC analysis. researchgate.net This typically involves converting the carboxylic acid to a more volatile ester form.

Sample preparation is a critical step and varies depending on the matrix. For water samples, techniques such as liquid-liquid extraction (LLE) or purge and trap may be employed. nih.gov For air samples, adsorption onto a solid sorbent followed by solvent desorption is a common approach. nih.gov

Table 2: Analytical Methods for Related Butoxy Compounds in Environmental Samples

| Analyte | Matrix | Sample Preparation | Analytical Technique | Detection Limit | Reference |

|---|---|---|---|---|---|

| 2-Butoxyethanol | Water | Liquid-Liquid Extraction (with Methylene (B1212753) Chloride) | GC/MS | 0.957 mg/L | researchgate.net |

| 2-Butoxyethanol | Air | Adsorption on charcoal sorbent, desorption with solvent | GC/FID | Not Specified | nih.gov |

| 2-Butoxyacetic acid | Urine | Extraction and derivatization (e.g., with pentafluorobenzyl bromide) | GC/ECD | 4 µmol/L | researchgate.net |

| Glycol Ethers | Various Products | Dilution, spiking with labeled surrogate | GC/MS | 0.01% for 2-BE |

To develop a validated method for this compound, a certified analytical standard of the compound would be necessary for instrument calibration and method validation, including the determination of recovery, precision, and accuracy. researchgate.net

Future Research Directions and Emerging Areas for 2 Butoxy 2 Methylpropanoic Acid in Academic Chemical Sciences

Development of Novel Green Synthesis Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 2-butoxy-2-methylpropanoic acid is anticipated to focus on the development of sustainable and atom-economical methods.

One promising direction is the catalytic carboxylation of ethers using carbon dioxide (CO2) as a renewable C1 feedstock. researchgate.netresearchgate.net This approach aligns with the goals of CO2 utilization and could provide a direct and environmentally benign route to this compound and related compounds. Research in this area would likely involve the design of novel catalyst systems, potentially based on transition metals, to facilitate the efficient incorporation of CO2 into an appropriate ether precursor. researchgate.netresearchgate.net

Another avenue for green synthesis is the catalytic Williamson ether synthesis. acs.org Traditional methods often involve stoichiometric amounts of strong bases and produce significant salt waste. Future investigations could focus on developing catalytic versions of this reaction that utilize weaker bases and more environmentally friendly solvents, or even solvent-free conditions. acs.org Furthermore, the use of biocatalysis, employing enzymes to construct the ether linkage or the carboxylic acid moiety, presents an attractive and highly selective green alternative. rsc.org

| Potential Green Synthesis Strategy | Key Advantages | Research Focus |

| Catalytic Carboxylation of Ethers with CO2 | Utilization of a renewable C1 source, potential for high atom economy. | Development of efficient and selective catalyst systems. |

| Catalytic Williamson Ether Synthesis | Reduction of waste, use of milder reaction conditions. | Design of novel catalysts and exploration of greener solvents. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes. |

Exploration of Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. The bifunctional nature of this compound, possessing both a Brønsted acid (carboxylic acid) and a Lewis basic (ether oxygen) site, makes it an intriguing candidate for exploration as an organocatalyst.

Future research could investigate the potential of this compound and its derivatives to catalyze a range of organic transformations. The carboxylic acid group could act as a proton donor to activate substrates, while the ether oxygen could serve as a hydrogen bond acceptor or a Lewis base. acs.orgnih.gov This dual activation capability could be particularly effective in asymmetric catalysis, where the chiral nature of the molecule could be exploited to induce enantioselectivity. rsc.org

Potential applications could include aldol reactions, Michael additions, and Mannich reactions. Researchers would likely focus on modifying the structure of this compound to fine-tune its catalytic activity and selectivity. This could involve the introduction of additional functional groups or the synthesis of derivatives with varying steric and electronic properties. researchgate.net

Advanced Supramolecular Chemistry Involving the Compound

Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, well-defined molecular assemblies. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, making it an excellent building block for the construction of supramolecular structures. ijacskros.com

A primary area of future research will likely be the investigation of the self-assembly of this compound in the solid state and in solution. It is expected that the compound will form hydrogen-bonded dimers, a common motif for carboxylic acids. ijacskros.com Beyond simple dimerization, the presence of the butoxy group could lead to more complex and interesting supramolecular architectures through weaker interactions such as C-H···O hydrogen bonds and van der Waals forces. core.ac.uk

Furthermore, this compound could be utilized as a guest molecule in host-guest chemistry. Its ability to form hydrogen bonds could allow it to bind selectively to complementary host molecules, such as cyclodextrins or synthetic macrocycles. thaiscience.info Such studies would provide fundamental insights into molecular recognition and could lead to the development of new sensors or separation materials.

Integration into Responsive Polymer Systems

Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. The carboxylic acid functionality of this compound makes it an ideal monomer for incorporation into pH-responsive polymer systems. nih.gov

Future research is expected to focus on the synthesis of polymers containing this compound as a pendant group. These polymers would be expected to exhibit pH-dependent solubility, with the carboxylic acid groups being deprotonated and soluble at high pH and protonated and insoluble at low pH. nih.gov This behavior could be exploited in a variety of applications, including drug delivery, where a therapeutic agent could be encapsulated within a polymer matrix and released in response to the lower pH of a target tissue.

The butoxy group could also impart interesting properties to the resulting polymers, such as increased hydrophobicity or altered thermal properties. Researchers will likely explore the copolymerization of this compound with other monomers to create materials with a wide range of tunable properties. researchgate.netresearchgate.net

Fundamental Studies on Chirality and Enantioselective Synthesis

This compound possesses a chiral center at the quaternary carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. The development of methods for the enantioselective synthesis of this compound is a significant area for future research.

One approach would be the use of chiral catalysts to control the stereochemistry of the reaction that forms the chiral center. nih.govacs.org This could involve the asymmetric addition of a nucleophile to a prochiral precursor or the kinetic resolution of a racemic mixture of the final product. rsc.orgpressbooks.pub Chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, could also be employed. tcichemicals.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Butoxy-2-methylpropanoic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- Ventilation : Employ local exhaust ventilation to minimize inhalation exposure. General ventilation is advised for irritants .

- Emergency Measures : Install eye wash stations and emergency showers. Contaminated clothing must be removed and laundered separately .

- Waste Disposal : Follow local regulations for organic waste. Avoid dry sweeping; use HEPA-filtered vacuums for spills .

Q. How can researchers synthesize this compound, and what reagents are typically involved?

- Methodological Answer :

- Step 1 : Esterification of 2-methylpropanoic acid with butanol using acid catalysis (e.g., sulfuric acid) to form the butoxy ester.

- Step 2 : Hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid. Purify via recrystallization or column chromatography .

- Key Reagents : Butanol, sulfuric acid, sodium hydroxide. Monitor reaction progress using TLC or HPLC .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the butoxy chain and methyl branching. Compare peaks to analogous propanoic acid derivatives .

- IR Spectroscopy : Identify carboxylic acid (1700–1720 cm) and ether (C-O stretch, 1100–1250 cm) functional groups .

- Mass Spectrometry : ESI-MS or GC-MS to determine molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Reaction Conditions : Optimize temperature (e.g., 80–100°C for esterification) and solvent polarity (e.g., toluene for azeotropic water removal) .

- Catalyst Screening : Test alternatives to sulfuric acid, such as p-toluenesulfonic acid, to reduce side reactions .

- Scale-Up Considerations : Use continuous flow reactors for improved heat and mass transfer .

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct assays across a concentration gradient to identify non-linear effects .

- Structural-Activity Relationships (SAR) : Modify the butoxy chain length or methyl groups to isolate bioactive moieties .

- Meta-Analysis : Compare datasets across studies using statistical tools to account for variability in experimental conditions .

Q. How can computational methods predict the environmental behavior of this compound?

- Methodological Answer :

- QSAR Modeling : Estimate biodegradability (e.g., using EPI Suite) based on log and molecular weight .

- Ecotoxicity Assays : Perform acute toxicity tests on Daphnia magna or algae, following OECD guidelines .

- Persistence Studies : Use HPLC-MS to track degradation in simulated aquatic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.